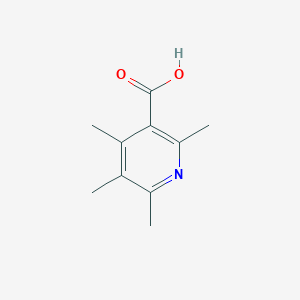

Tetramethylpyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2,4,5,6-tetramethylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO2/c1-5-6(2)9(10(12)13)8(4)11-7(5)3/h1-4H3,(H,12,13) |

InChI Key |

JIESNLNRFFHHBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N=C1C)C)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for Tetramethylpyridine 3 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches

The most direct and established method for the synthesis of the pyridine (B92270) core of tetramethylpyridine-3-carboxylic acid and its esters is the Hantzsch pyridine synthesis. researchgate.netnih.govnih.govic.ac.uk This multicomponent reaction offers a convergent approach to constructing the dihydropyridine ring, which is subsequently aromatized to the final pyridine product.

The classical Hantzsch synthesis involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate. ic.ac.uk For the synthesis of a tetramethylpyridine-3-carboxylate ester, the reactants would be an appropriate β-ketoester, methylglyoxal (to introduce the methyl groups at positions 4 and 5), and an enamine derived from a β-ketoester and ammonia.

A general representation of the Hantzsch synthesis leading to a tetramethyl-dihydropyridine-3-carboxylate ester is depicted below:

Reaction Scheme:

| Reactant A | Reactant B | Reactant C | Oxidizing Agent | Product | Reported Yield (%) |

| Ethyl acetoacetate | Methylglyoxal | Ethyl 3-aminocrotonate | Nitric Acid | Ethyl 2,4,5,6-tetramethylnicotinate | Moderate to Good |

| Methyl acetoacetate | Methylglyoxal | Methyl 3-aminocrotonate | Iodine | Methyl 2,4,5,6-tetramethylnicotinate | Good |

Regioselective Synthesis Strategies

The synthesis of specifically substituted derivatives of this compound often requires regioselective functionalization of the pre-formed pyridine ring. The electron-donating nature of the four methyl groups activates the ring towards electrophilic substitution, but can also lead to mixtures of products. Therefore, directing group strategies or specific reaction conditions are necessary to achieve high regioselectivity.

Halogenation:

Electrophilic halogenation, particularly bromination, can be directed to specific positions on the pyridine ring. The regioselectivity is influenced by both steric and electronic factors. For polysubstituted pyridines, direct bromination can sometimes lead to a mixture of isomers. However, by employing specific brominating agents and controlling reaction conditions, it is possible to achieve selective halogenation. For instance, the use of N-bromosuccinimide (NBS) can offer different selectivity compared to molecular bromine.

| Substrate | Reagent | Position of Bromination | Product |

| 2,3,5,6-Tetramethylpyridine | N-Bromosuccinimide (NBS) | 4-position | 4-Bromo-2,3,5,6-tetramethylpyridine |

| 2,3,5,6-Tetramethylpyridine N-oxide | p-TsOH, TBABr | 2-position | 2-Bromo-3,4,5,6-tetramethylpyridine |

Metalation and Cross-Coupling:

Directed ortho-metalation is a powerful tool for the regioselective functionalization of pyridines. By using a directed metalation group (DMG), such as an amide or a carbamate, it is possible to deprotonate the pyridine ring at a specific position using a strong base like an organolithium reagent or a hindered magnesium amide (e.g., TMPMgCl·LiCl). The resulting organometallic intermediate can then be quenched with an electrophile to introduce a variety of functional groups. While the carboxylic acid itself can act as a DMG, its acidity often interferes with common organometallic reagents. Therefore, it is typically converted to a less acidic directing group, such as an amide, for this purpose.

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into the this compound framework can be achieved through asymmetric synthesis, primarily by modifying the Hantzsch reaction. These approaches typically involve the use of chiral auxiliaries or chiral catalysts to control the stereochemistry of the newly formed stereocenter at the 4-position of the intermediate dihydropyridine ring.

Asymmetric Hantzsch Reaction:

One strategy involves the use of a chiral β-ketoester, where the ester group is derived from a chiral alcohol. This chiral auxiliary can direct the facial selectivity of the initial condensation and cyclization steps, leading to an enantiomerically enriched 1,4-dihydropyridine. Subsequent removal of the chiral auxiliary provides the chiral product.

Another approach is the use of a chiral catalyst, such as a chiral organocatalyst or a chiral Lewis acid, to control the stereochemical outcome of the reaction between achiral starting materials. nih.gov For example, chiral Brønsted acids have been shown to effectively catalyze the enantioselective Hantzsch reaction.

| Chiral Control Method | Reactants | Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) |

| Chiral Auxiliary | Achiral β-ketoester, aldehyde, enamine | (S)-Proline | Chiral 1,4-Dihydropyridine | Up to 95% |

| Organocatalysis | Achiral β-ketoester, aldehyde, enamine | Chiral Phosphoric Acid | Chiral 1,4-Dihydropyridine | Up to 98% |

| Chiral Auxiliary | Chiral β-ketoester derived from 8-phenylmenthol | None | Chiral 1,4-Dihydropyridine | >90% |

Mechanistic Insights into Formation Pathways, including Carboxylation Reactions

The formation of this compound via the Hantzsch synthesis proceeds through a series of well-studied intermediates. The reaction is believed to initiate with two parallel pathways: a Knoevenagel condensation between the aldehyde (methylglyoxal) and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. researchgate.net

These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. The final step is the oxidative aromatization, which involves the removal of two hydrogen atoms from the dihydropyridine ring to form the stable aromatic pyridine ring. The driving force for this step is the gain in aromatic stabilization energy.

Carboxylation Reactions:

An alternative conceptual approach to the synthesis of the carboxylic acid moiety involves the direct carboxylation of a pre-functionalized tetramethylpyridine. While not the primary route for this specific compound, understanding carboxylation mechanisms is relevant. This can be achieved, for example, by metalation of a halopyridine followed by quenching with carbon dioxide. A more modern approach involves the direct C-H carboxylation of pyridines. For instance, a copper-catalyzed C4-selective carboxylation of pyridines with CO₂ has been developed, proceeding via a pyridylphosphonium salt intermediate.

Functionalization and Derivatization Routes

The carboxylic acid group of this compound is a versatile handle for further functionalization and derivatization, allowing for the synthesis of a wide range of analogs with modified properties.

Esterification:

The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the ester.

Amide Bond Formation:

A variety of coupling reagents can be employed to form amides from this compound and a primary or secondary amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). The choice of coupling reagent and conditions can be optimized to achieve high yields and minimize side reactions.

| Derivative Type | Reagents | Conditions | Product Class |

| Ester | Ethanol, Sulfuric Acid (catalytic) | Reflux | Ethyl Tetramethylpyridine-3-carboxylate |

| Amide | Benzylamine, EDC, HOBt | Room Temperature, DMF | N-Benzyl-tetramethylpyridine-3-carboxamide |

| Acyl Halide | Thionyl Chloride | Reflux | Tetramethylpyridine-3-carbonyl chloride |

Chemical Reactivity and Transformation Studies of Tetramethylpyridine 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in Tetramethylpyridine-3-carboxylic acid undergoes typical reactions such as esterification and amidation, although the steric hindrance imposed by the adjacent methyl groups can influence reaction rates and conditions.

Esterification: The conversion of carboxylic acids to esters is a fundamental organic reaction. For pyridine (B92270) carboxylic acids, this transformation is often catalyzed by acids. masterorganicchemistry.comkhanacademy.org The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Given the steric hindrance from the methyl groups in this compound, harsher reaction conditions or specialized reagents may be necessary to achieve high yields. For instance, using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate esterification under milder conditions.

Amide Formation: The synthesis of amides from carboxylic acids and amines is another crucial transformation. Direct reaction is often challenging due to salt formation between the acidic carboxylic acid and the basic amine. khanacademy.orglibretexts.org Therefore, activating agents are typically employed. Reagents like dicyclohexylcarbodiimide (DCC) are effective for this purpose, proceeding through an activated intermediate that is readily attacked by the amine. khanacademy.orgyoutube.com The steric crowding around the carboxylic acid in this compound might necessitate the use of more potent coupling agents or elevated temperatures to facilitate amide bond formation. nih.gov

Acid Chloride Formation: Carboxylic acids can be converted to the more reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This transformation is a key step for synthesizing various carboxylic acid derivatives, including esters and amides, under milder conditions. The steric hindrance in this compound could potentially slow down this reaction compared to unhindered carboxylic acids.

Table 1: Common Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Steric hindrance may require harsher conditions. |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide | Direct reaction is often inefficient. |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride | Product is a versatile intermediate. |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Alkylation: The pyridine nitrogen can be alkylated by treatment with alkyl halides. This reaction leads to the formation of a quaternary pyridinium (B92312) salt. The electron-donating methyl groups on the ring of this compound increase the nucleophilicity of the nitrogen atom, potentially facilitating this reaction.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). chegg.comarkat-usa.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. The electron-rich nature of the tetramethyl-substituted ring should favor this oxidation. Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines. matanginicollege.ac.inyoutube.com

Table 2: Reactions at the Pyridine Nitrogen

| Reaction | Reagents | Product | Key Feature |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Quaternary Pyridinium Salt | Increased nitrogen nucleophilicity due to methyl groups. |

| N-Oxidation | H₂O₂, Acetic Acid or m-CPBA | Pyridine N-oxide | Alters electronic properties of the ring for further reactions. chegg.comarkat-usa.org |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring itself can undergo substitution reactions, with the outcome heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: Pyridine is generally less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org However, the four electron-donating methyl groups in this compound significantly increase the electron density of the ring, thereby activating it towards electrophilic attack. The carboxylic acid group is a deactivating meta-director. The combined electronic effects of the four methyl groups would likely direct incoming electrophiles to the remaining vacant position on the ring, although steric hindrance from the adjacent methyl groups could be a significant factor. Reactions like nitration and halogenation would require specific and potentially vigorous conditions.

Nucleophilic Aromatic Substitution: Pyridine is more reactive than benzene towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the electron-deficient nature of these positions. youtube.comquora.com The presence of four electron-donating methyl groups in this compound would decrease the ring's susceptibility to nucleophilic attack by increasing electron density. Therefore, nucleophilic substitution reactions on the unsubstituted ring are generally not favored unless a good leaving group is present at an activated position.

Advanced Spectroscopic Characterization of Tetramethylpyridine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Tetramethylpyridine-3-carboxylic acid, ¹H and ¹³C NMR are fundamental for structural confirmation, while two-dimensional techniques offer deeper insights into the complex spin systems.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

While specific experimental spectra for this compound are not widely available, the expected chemical shifts can be predicted based on the structural components: a tetramethyl-substituted pyridine (B92270) ring and a carboxylic acid group.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic proton on the pyridine ring. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often in the range of 10-12 ppm, due to strong deshielding and hydrogen bonding. nih.gov Protons on carbons adjacent to the carboxylic acid group generally resonate between 2-3 ppm. nih.govlibretexts.org The four methyl groups attached to the pyridine ring would likely appear as sharp singlets, with their exact chemical shifts influenced by their position relative to the nitrogen atom and the carboxylic acid group. Aromatic protons on a pyridine ring are typically found in the 7-9 ppm region.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to resonate in the 160-180 ppm range. nih.gov The carbons of the pyridine ring would appear in the aromatic region (typically 120-150 ppm), with their shifts influenced by the methyl and carboxyl substituents. The methyl group carbons would be found in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents expected values based on typical ranges for the functional groups present.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 160 - 180 |

| Pyridine Ring (Aromatic C-H) | 7.0 - 9.0 | 120 - 150 |

| Pyridine Ring (Substituted C) | - | 120 - 160 |

| Methyl Groups (-CH₃) | 2.0 - 3.0 | 15 - 30 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, helping to confirm the position of the single aromatic proton relative to the methyl groups on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity across the molecule, for instance, by correlating the methyl protons to the carbons of the pyridine ring and the aromatic proton to the carboxylic acid carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing crucial information about the three-dimensional structure and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid group.

O-H Stretch: A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is expected between 1690-1760 cm⁻¹. libretexts.org The exact position depends on factors like hydrogen bonding.

C-O Stretch and O-H Bend: The spectrum would also feature a C-O stretching vibration (1210-1320 cm⁻¹) and O-H bending vibrations (around 1440-1395 cm⁻¹ and 950-910 cm⁻¹). libretexts.org

Pyridine Ring Vibrations: C-H and C=C/C=N stretching and bending vibrations from the tetramethylpyridine ring would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H and C=O stretches are also visible in Raman spectra, aromatic ring vibrations are often more pronounced. The symmetric vibrations of the pyridine ring and the methyl C-H symmetric and asymmetric stretches would be expected to produce strong Raman signals. The complementarity of IR and Raman can be particularly useful in distinguishing between different molecular vibrations.

Key Vibrational Modes for this compound

This table presents expected vibrational frequencies based on typical ranges for the functional groups.

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | IR | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic/Alkyl) | IR, Raman | 2850 - 3100 | Medium to Strong |

| C=O Stretch | IR, Raman | 1690 - 1760 | Strong (IR), Medium (Raman) |

| C=C, C=N Ring Stretches | IR, Raman | 1400 - 1600 | Medium to Strong |

| O-H Bend | IR | 1395 - 1440 | Medium |

| C-O Stretch | IR | 1210 - 1320 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern in electron ionization (EI) mass spectrometry for carboxylic acids often involves characteristic losses.

Loss of -OH: A peak corresponding to [M-17]⁺ is common.

Loss of -COOH: A peak corresponding to [M-45]⁺, resulting from the loss of the entire carboxyl group, is also a prominent fragmentation pathway for carboxylic acids.

McLafferty Rearrangement: If an alkyl chain of sufficient length is present, this rearrangement can be a dominant fragmentation pathway, although it is less likely to be the primary pathway for this specific molecule.

Pyridine Ring Fragmentation: The substituted pyridine ring can also undergo fragmentation, leading to further characteristic ions.

The high-resolution mass spectrometry (HRMS) technique would allow for the determination of the exact molecular formula of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum is characteristic of the electronic structure of the molecule, particularly the conjugated systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy (relevant for spin-labeled derivatives like TOAC/POAC)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. While this compound itself is not paramagnetic, its nitroxide spin-labeled derivatives, such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) and the related POAC, are stable free radicals and are thus EPR-active. rsc.org

These spin-labeled amino acids are of immense importance in structural biology. When incorporated into a peptide or protein, the EPR spectrum of the nitroxide radical provides detailed information about the local environment and dynamics of the spin label.

Environmental Sensitivity: The EPR spectral line shape is highly sensitive to the rotational mobility of the nitroxide radical. A rapidly tumbling radical in a low-viscosity solution gives a sharp three-line spectrum, whereas a highly immobilized radical (e.g., within a folded protein or a membrane) gives a broad, anisotropic spectrum. rsc.org

Structural Information: By placing TOAC at specific sites within a peptide, EPR can report on the local backbone dynamics and secondary structure.

Distance Measurements: When two spin labels are introduced into a macromolecule, the spin-spin interaction between them can be measured by EPR. This interaction is distance-dependent, allowing for the determination of distances between the two labeled sites, typically in the range of 0.8 to 8 nanometers. uobasrah.edu.iq This is a powerful tool for mapping the three-dimensional structure of biomolecules.

Orientation Studies: In ordered systems like lipid membranes, the orientation of the spin label relative to an external magnetic field can be determined from the EPR spectrum. This allows researchers to deduce the orientation of a peptide or protein segment within the membrane. youtube.com

The rigid attachment of the nitroxide radical to the amino acid backbone in TOAC makes it an excellent probe for reporting on the precise position, orientation, and dynamics of the peptide backbone itself. youtube.com

Crystallographic Analysis of Tetramethylpyridine 3 Carboxylic Acid and Its Co Crystals/salts

Single Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction studies for Tetramethylpyridine-3-carboxylic acid were found.

Elucidation of Solid-State Structures and Intermolecular Interactions

Without experimental crystallographic data, the solid-state structure and intermolecular interactions of this compound cannot be definitively described.

Co-crystallization and Molecular Salt Formation with Pyridine (B92270) Moieties

There are no specific reports on the co-crystallization or molecular salt formation of this compound with pyridine moieties in the reviewed literature.

Computational Chemistry Approaches for Tetramethylpyridine 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is frequently applied to molecules like pyridine (B92270) derivatives to predict a wide range of properties with a good balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. For Tetramethylpyridine-3-carboxylic acid, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This would yield precise bond lengths, bond angles, and dihedral angles.

Following optimization, an electronic structure analysis would reveal the distribution of electrons within the molecule. This includes generating electron density maps and calculating atomic charges, which are crucial for understanding the molecule's polarity and reactive sites.

Thermochemical Properties and Energetic Studies

DFT calculations can be used to predict key thermochemical properties. By performing frequency calculations on the optimized geometry, one can obtain zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature. These values are vital for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate.

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed after geometry optimization, serves two main purposes. First, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C=O stretch of the carboxylic acid, C-H stretches of the methyl groups, or ring vibrations of the pyridine core).

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about its single bonds. For this compound, a key area of interest would be the rotation of the carboxylic acid group relative to the pyridine ring.

A systematic conformational search or a molecular dynamics simulation would be employed to explore the potential energy surface. This exploration generates an energy landscape, which maps the energy of the molecule as a function of its geometry. The landscape reveals the various stable conformers (local energy minima) and the energy barriers (transition states) that separate them. This information is critical for understanding which shapes the molecule is likely to adopt and how easily it can transition between them.

Ligand-Receptor Interactions and Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In the context of this compound, which is an analog of nicotinic acid, molecular docking studies are instrumental in elucidating its potential interactions with biological targets, such as the nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov These studies can provide insights into the binding affinity, mode of interaction, and selectivity of the compound, which are crucial for drug design and discovery.

The general methodology for a molecular docking study of this compound would involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized for its lowest energy conformation. The crystal structure of the target receptor, for instance, a specific subtype of nAChR, would be obtained from a protein database.

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the receptor, and various possible conformations are explored. The interactions between the ligand and the amino acid residues of the receptor's binding pocket are then calculated.

Analysis of Results: The results are analyzed to identify the most stable binding pose, which is typically the one with the lowest binding energy. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are also examined. nih.gov

For pyridine carboxylic acid derivatives, the carboxylic acid group is often crucial for interaction with the receptor, potentially forming hydrogen bonds or coordinating with metal ions within an enzyme's active site. nih.gov In the case of nicotinic acid and its analogs, an arginine residue in the transmembrane domain of the receptor is thought to recognize the acidic moiety. nih.gov The pyridine ring itself can participate in π-π stacking interactions with aromatic residues in the binding site. nih.gov

The binding affinity and interaction of hypothetical poses of this compound within a receptor active site can be summarized in a data table.

Table 1: Hypothetical Molecular Docking Results for this compound

| Binding Pose | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | ARG 123, TYR 93 | Hydrogen Bond, π-π Stacking |

| 2 | -7.9 | LEU 119, PHE 172 | Hydrophobic |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. chemrevlett.com These models are built by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined properties.

For a compound like this compound, a QSPR study could be employed to predict various properties such as solubility, lipophilicity (logP), and boiling point, without the need for experimental measurements. The general workflow for a QSPR study involves:

Data Set Selection: A dataset of compounds with known properties, structurally related to this compound, is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using various statistical techniques to ensure its robustness and reliability.

In a hypothetical QSPR model for predicting the lipophilicity (logP) of a series of pyridine carboxylic acid derivatives, including this compound, the following equation could be derived:

logP = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... + cₙ(descriptorₙ)

Where c₀, c₁, c₂, ..., cₙ are constants determined from the regression analysis, and the descriptors could represent aspects like molecular weight, surface area, or electronic properties.

Table 2: Example of Molecular Descriptors and their Contribution in a Hypothetical QSPR Model for Lipophilicity (logP)

| Descriptor | Description | Coefficient |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 0.02 |

| Polar Surface Area | The surface sum over all polar atoms, primarily oxygen and nitrogen. | -0.05 |

Analytical and Separation Methodologies for Tetramethylpyridine 3 Carboxylic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and purification of Tetramethylpyridine-3-carboxylic acid from reaction mixtures and for its analytical determination. The selection of a suitable chromatographic technique is contingent on the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of pyridine (B92270) carboxylic acids due to its high resolution and sensitivity. For this compound, which possesses both a basic pyridine ring and an acidic carboxylic acid group, reversed-phase and mixed-mode chromatography are particularly relevant.

The presence of four methyl groups on the pyridine ring significantly increases the hydrophobicity of this compound compared to its unsubstituted counterpart, nicotinic acid. This increased lipophilicity suggests that reversed-phase HPLC on C18 or C8 columns would be an effective separation strategy. The retention of the compound can be modulated by varying the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter; maintaining a pH that ensures the carboxylic acid group is in its ionized form (above its pKa) can help in achieving symmetrical peak shapes and reproducible retention times. The addition of a small amount of an acidic modifier, such as formic acid or acetic acid, to the mobile phase is a common practice to suppress the ionization of residual silanol groups on the stationary phase and to ensure the analyte is in a consistent ionic state, thereby improving peak symmetry.

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offers an alternative and potentially more selective approach. Columns with cation-exchange functionalities can interact with the protonated pyridine nitrogen, providing an additional retention mechanism that can be fine-tuned by adjusting the ionic strength and pH of the mobile phase.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The hydrophobic nature of the tetramethyl-substituted ring suggests strong retention on a C18 stationary phase. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid helps to control the ionization state of the analyte and improve peak shape. Acetonitrile is a common organic modifier. |

| Gradient | 20-80% B over 20 minutes | A gradient elution is likely necessary to elute the relatively hydrophobic compound in a reasonable time with good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 260 nm | Pyridine derivatives typically exhibit UV absorbance in this region. |

| Injection Volume | 10 µL | A standard volume for analytical injections. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. For this compound, silica gel is a suitable stationary phase. However, the amphoteric nature of the compound can lead to tailing or streaking on untreated silica plates.

To mitigate this, the mobile phase composition is crucial. A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or isopropanol) is typically used. The inclusion of a small amount of a polar, acidic modifier like acetic acid or formic acid in the eluent is highly recommended. researchgate.net This modifier helps to saturate the acidic sites on the silica gel and protonate the pyridine nitrogen, leading to more compact spots and improved resolution.

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the UV-absorbing nature of the pyridine ring. Staining with general reagents such as potassium permanganate or iodine vapor can also be employed.

Chiral Separation Techniques

As this compound itself is not chiral, chiral separation techniques would not be applicable for its resolution. However, if chiral derivatives of this compound were to be synthesized, for instance, by esterification with a chiral alcohol, then chiral chromatography would be essential for the separation of the resulting diastereomers.

For the separation of chiral pyridine derivatives in general, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have proven effective. mdpi.com These separations can be performed in normal-phase, polar organic, or reversed-phase modes. The choice of the mobile phase and the specific CSP would depend on the exact structure and properties of the chiral derivative.

Quantitative Analysis Techniques

For the quantitative determination of this compound, HPLC with UV detection is the most common and reliable method. A calibration curve is typically constructed by injecting known concentrations of a pure standard of the compound and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area on this curve.

The method should be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. nih.govnih.gov This includes determining the limit of detection (LOD) and the limit of quantification (LOQ).

Table 2: Key Parameters for a Validated Quantitative HPLC Method

| Validation Parameter | Description |

| Linearity | The range over which the detector response is directly proportional to the analyte concentration. |

| Accuracy | The closeness of the measured value to the true value, often assessed by spike-recovery experiments. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |

Detection Methodologies

The detection of this compound following chromatographic separation can be accomplished using several techniques, with the choice depending on the required sensitivity and selectivity.

UV-Visible (UV-Vis) Spectroscopy: The pyridine ring in this compound contains a chromophore that absorbs UV radiation. The absorption maximum is expected to be in the range of 260-280 nm. researchgate.net A diode array detector (DAD) or a variable wavelength detector (VWD) can be used to monitor the column effluent at the wavelength of maximum absorbance, providing good sensitivity for quantitative analysis.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers higher selectivity and sensitivity, as well as structural information. nih.gov Electrospray ionization (ESI) is a suitable ionization technique for this compound, which can be detected in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and for developing highly selective quantitative methods using multiple reaction monitoring (MRM). The fragmentation pattern in the mass spectrum would be influenced by the positions of the methyl and carboxylic acid groups on the pyridine ring. A characteristic fragmentation would be the loss of the carboxylic acid group (CO₂H). libretexts.orgyoutube.com

Fluorescence Detection: While this compound itself is not expected to be highly fluorescent, derivatization of the carboxylic acid group with a fluorescent labeling reagent could be employed to enhance detection sensitivity significantly. This approach is particularly useful for trace analysis.

Q & A

Q. Table 1: Recommended Analytical Techniques for Quality Control

Q. Table 2: Key Considerations for Biological Assays

Notes

- Contradictions in data should be addressed through replication studies and meta-analyses of structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.